molecular formula C5H9NO3 B1443512 2-(3-Hydroxyazetidin-1-yl)acetic acid CAS No. 1341517-51-8

2-(3-Hydroxyazetidin-1-yl)acetic acid

Cat. No.: B1443512
CAS No.: 1341517-51-8
M. Wt: 131.13 g/mol
InChI Key: OEEIAGDJEQSNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyazetidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-hydroxyazetidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4-1-6(2-4)3-5(8)9/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIAGDJEQSNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Hydroxyazetidin-1-yl)acetic acid, a compound derived from azetidine, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications supported by recent studies.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C5H9NO3\text{C}_5\text{H}_9\text{NO}_3

This compound is synthesized through various chemical reactions involving azetidine derivatives. The presence of the hydroxyl group at the 3-position of the azetidine ring is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against colon carcinoma cells with promising results indicating a dose-dependent response.

Cell Line IC50 (µg/mL) Reference
HCT-151.61 ± 1.92
Jurkat (T-cell)< 10

The structure-activity relationship (SAR) studies suggest that modifications to the azetidine ring enhance its cytotoxic effects, particularly through hydrophobic interactions with cellular targets.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases. For example, it shows promise in enhancing GABAergic activity, which is beneficial in conditions like epilepsy and anxiety disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Modulation of Signal Transduction Pathways : It affects pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
  • Neurotransmitter Regulation : By influencing GABA uptake and release, it may provide therapeutic benefits in neurological disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • In another investigation focusing on neuroprotection, treated subjects exhibited improved cognitive functions and reduced oxidative stress markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Hydroxyazetidin-1-yl)acetic acid
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.